CYM51010
Description
Overview of G Protein-Coupled Receptors (GPCRs) and Opioid Receptors (MOR, DOR, KOR)
GPCRs are characterized by their structure, which includes seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus. nih.govjove.comnih.gov This structural motif allows them to traverse the cell membrane and interact with both extracellular ligands and intracellular signaling proteins. The diverse physiological functions mediated by GPCRs highlight their importance as therapeutic targets for a wide range of conditions. nih.gov Opioid receptors, specifically, are distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, mediating responses related to pain, reward, mood, and other functions. nih.govjove.com
GPCR Dimerization and Heteromerization as a Research Focus
While traditionally viewed as monomeric entities, substantial evidence now indicates that GPCRs can form dimers and higher-order oligomers, including homomers (formed by identical receptor types) and heteromers (formed by different receptor types). wjgnet.commdpi.commdpi.comemory.edunih.gov This phenomenon of GPCR dimerization and heteromerization has become a significant area of research, as these complexes can exhibit distinct pharmacological properties, signaling profiles, and trafficking compared to their constituent monomers or homomers. frontiersin.orgwjgnet.commdpi.commdpi.comemory.edunih.govnih.gov The formation of heteromers can lead to novel binding sites, altered ligand affinity and efficacy, and differential coupling to downstream signaling pathways, including biased signaling towards G-protein activation over β-arrestin recruitment, or vice versa. frontiersin.orgmdpi.commdpi.comnih.gov
Physiological Relevance of Opioid Receptor Heteromers in vivo
Initially, studies on opioid receptor heteromerization were conducted in artificial cell systems. wjgnet.com However, the focus has shifted to understanding their physiological relevance in vivo. wjgnet.comnih.govescholarship.orgresearchgate.net Evidence suggests that opioid receptor heteromers exist endogenously in specific tissues and brain regions and play a role in modulating physiological responses. frontiersin.orgwjgnet.comnih.govescholarship.orgresearchgate.net The formation of these heteromers can be tissue-specific and may be influenced by various factors, including chronic drug exposure. frontiersin.orgwjgnet.comnih.govcambridge.org The distinct properties of opioid receptor heteromers in vivo suggest that they could serve as novel therapeutic targets. wjgnet.comresearchgate.net
The μ-Opioid Receptor – δ-Opioid Receptor (MOR-DOR) Heteromer as a Therapeutic Target
Among the various potential opioid receptor heteromers, the μ-opioid receptor – δ-opioid receptor (MOR-DOR) heteromer has garnered significant attention as a promising therapeutic target. frontiersin.orgwjgnet.complos.orgmdpi.com Evidence supports the existence of the MOR-DOR heteromer both in vitro and in vivo. frontiersin.orgnih.govescholarship.orgmdpi.com Studies using techniques such as co-immunoprecipitation, BRET, and FRET have demonstrated physical interactions between MOR and DOR when co-expressed. frontiersin.orgmdpi.com Furthermore, MOR and DOR co-expression has been observed in specific neuronal populations, including those in the hippocampus, spinal cord, and dorsal root ganglia. frontiersin.orgnih.govresearchgate.netcambridge.orgresearchgate.net
Potential for Reduced Side Effects Compared to Conventional Opioids
One of the primary motivations for targeting the MOR-DOR heteromer is the potential to develop analgesics with reduced side effects compared to conventional opioids that primarily target the MOR homomer. wjgnet.complos.orgmdpi.com Chronic use of MOR agonists like morphine is associated with significant adverse effects, including tolerance, physical dependence, respiratory depression, and constipation. frontiersin.orgmdpi.com Research suggests that the MOR-DOR heteromer may have distinct signaling properties that could contribute to a better side effect profile. frontiersin.orgwjgnet.complos.orgmdpi.com For instance, differences in G-protein coupling and β-arrestin recruitment mediated by the heteromer, compared to the MOR homomer, are hypothesized to play a role in the development of tolerance and other side effects. frontiersin.orgmdpi.comwjgnet.comcambridge.org Ligands that selectively target the MOR-DOR heteromer, such as CYM51010, have shown promise in preclinical studies by producing comparable analgesia to morphine but with lesser tolerance development. frontiersin.orgwjgnet.compnas.orgnih.govresearchgate.net
Role in Pain Processing and Modulating Morphine Effects
The MOR-DOR heteromer is implicated in pain processing and can modulate the effects of conventional MOR agonists like morphine. mdpi.comwjgnet.compnas.org Functional interactions between MOR and DOR have long been suggested by in vivo studies where DOR ligands were shown to modulate morphine-mediated antinociception. wjgnet.compnas.org The MOR-DOR heteromer appears to play a complex role, potentially contributing to both analgesic and anti-analgesic effects depending on the specific ligand and context. plos.org Studies using selective ligands and genetic approaches have provided evidence for the involvement of MOR-DOR heteromers in morphine tolerance development. wjgnet.complos.org The identification of compounds like this compound, which selectively target the MOR-DOR heteromer, allows for a more direct investigation into the physiological role of this specific complex in pain pathways and its influence on the effects of traditional opioids. wjgnet.compnas.orgnih.gov this compound has been shown to induce antinociceptive activity and exhibit reduced tolerance compared to morphine in preclinical models. frontiersin.orgwjgnet.compnas.orgnih.govresearchgate.net
Historical Context of Identifying MOR-DOR Heteromers
The concept of GPCR dimerization and oligomerization emerged in the early 1980s, initially based on observations from ligand binding assays and biochemical studies. mdpi.comemory.edu Early evidence suggesting functional interactions between opioid receptors, particularly MOR and DOR, came from pharmacological studies showing that ligands for one receptor type could modulate the effects of ligands for another. escholarship.orgpnas.org The direct physical interaction between opioid receptors was first reported in the late 1990s, providing a molecular basis for these functional interactions. emory.edunih.gov The development of advanced techniques such as co-immunoprecipitation, BRET, and FRET further solidified the evidence for the physical existence of MOR-DOR heteromers in vitro. frontiersin.orgmdpi.com More recently, the generation of antibodies selectively targeting the MOR-DOR heteromer has enabled the study of this complex in endogenous settings and provided further support for its physiological relevance. frontiersin.orgpnas.org The identification of biased ligands like this compound, which preferentially activate the MOR-DOR heteromer, represents a significant step in the historical context, providing valuable tools to dissect the specific roles and therapeutic potential of this important receptor complex. pnas.orgnih.govresearchgate.net
Early Suggestions of Functional Interactions between μOR and δOR
Early studies indicated that opiates accumulated in the brain, leading to the identification of specific receptor molecules through binding studies using radiolabeled opiates. wikipedia.org The first detailed binding study of what would become the μ opioid receptor was published in 1973 using ³H-naloxone. wikipedia.org The concept of multiple opioid receptor types emerged through structure-activity relationship analysis, spatial geometry, and pharmacological differences observed with various ligands. frontiersin.orgguidetopharmacology.org The μ receptor was named after morphine, the κ receptor after ketocyclazocine, and the δ receptor after the mouse vas deferens tissue where it was first characterized. guidetopharmacology.org
Functional interactions between μOR and δOR were suggested early on. elifesciences.org When μOR and δOR are co-expressed in the same cells, they can interact. elifesciences.org In heterologous systems, low, non-signaling doses of some δOR ligands were found to potentiate the binding and signaling of μOR agonists. pnas.org The crystal structure of μOR, which showed receptors crystallized as parallel dimers, is consistent with the idea that μOR can associate in complexes. pnas.org
Development of Heteromer-Selective Antibodies for in vivo Studies
Despite evidence from in vitro studies, establishing the relevance of endogenous opioid receptor heteromers in vivo was initially challenging. mdpi.com The development of new tools, such as monoclonal antibodies that selectively recognize μOR-δOR heteromers, has been an important step in moving research beyond the limitations of heterologous expression systems and uncovering the physiological role of these heteromers. cambridge.orgmdpi.com These heteromer-specific antibodies are facilitating studies in physiologically relevant and in vivo models. mdpi.com
A subtractive immunization strategy was used to generate monoclonal antibodies against the μOR-δOR heteromer, which were then screened for reactivity to the heteromer, as well as to monomeric μOR and δOR, and the expression system used. mdpi.com This process yielded a monoclonal antibody that specifically recognized a μOR-δOR heteromer epitope. mdpi.com This heteromer-specific antibody has been used to assess the level of μOR-δOR in the brain following tolerance induction, detecting enhanced levels of the heteromer in neurons after chronic morphine treatment, which is associated with tolerance induction, but not after acute morphine treatment. cambridge.org Studies using these reagents suggest a possible involvement of μOR-δOR heteromers in the development of tolerance to morphine. nih.gov
Introduction to this compound as a MOR-DOR Heteromer-Preferring Agonist
The μOR-δOR heteromer represents a potentially unique target for the development of therapeutics to treat pain. pnas.orgresearchgate.netnih.gov Targeting these heteromers could potentially reduce opioid side effects while retaining therapeutic effects. researchgate.netnih.gov this compound has been identified and characterized as a MOR-DOR heteromer-preferring agonist. researchgate.netnih.gov
Discovery through High-Throughput Screening (HTS)
The identification of compounds targeting μOR-δOR heteromers has been pursued through high-throughput screening (HTS) of small-molecule libraries. pnas.orgresearchgate.netnih.gov In an effort to identify μOR-δOR heteromer-selective agonists, a β-arrestin recruitment assay was used to screen small molecules. pnas.org This screen identified compounds that were biased to μOR-δOR heteromers compared with μOR, δOR, or serotonin (B10506) 5HT₅A receptors. pnas.org Among these compounds, this compound (PubChem CID 23723457) was identified as exhibiting strong μOR-δOR-biased activity. pnas.orgresearchgate.net This activity was shown to be blocked by a μOR-δOR heteromer-selective monoclonal antibody. pnas.orgresearchgate.net
Initial Characterization as a Biased Ligand
This compound was initially characterized as a biased ligand for the μOR-δOR heterodimer. pnas.orgnih.gov Its biased activity was inferred from the observation that its activity was blocked by the μOR-δOR heteromer-selective monoclonal antibody. pnas.orgnih.gov this compound exhibited a robust β-arrestin recruitment that was at least twofold higher than the activity obtained with μOR or δOR alone in certain cell systems. pnas.org Furthermore, this compound displayed a higher potency for G protein activation towards the heteromer compared with monomeric μOR and δOR separately. nih.gov
Studies have shown that this compound can induce co-internalization of endogenous μOR and δOR in primary hippocampal cultures, suggesting that it activates the heteromer in a native environment. mdpi.combiorxiv.org This co-internalization was found to be ligand-specific and led to the sorting of the μOR-δOR heteromers to the lysosomal compartment, indicating that heteromerization can affect the intracellular fate of the μOR. mdpi.combiorxiv.org This alteration in trafficking may contribute to fine-tuning μOR signaling. mdpi.com
Systemic administration of this compound has been shown to induce antinociceptive activity comparable to morphine. pnas.orgnih.gov Notably, chronic administration of this compound resulted in lesser antinociceptive tolerance compared with morphine in some studies. pnas.orgnih.govresearchgate.net These findings suggest that this compound, as a μOR-δOR-biased ligand, could serve as a scaffold for developing novel therapeutics with potentially improved profiles. pnas.orgnih.gov
Detailed Research Findings and Data Tables
Research has investigated the effects of this compound in various models. In a rat model of neuropathic pain induced by spinal nerve ligation, subcutaneous injection of this compound inhibited mechanical hypersensitivity in a dose-related manner, reversed heat hyperalgesia, and attenuated ongoing pain. pitt.edu These pain inhibitory effects of this compound persisted in morphine-tolerant rats but were markedly attenuated in μOR knockout mice, suggesting the involvement of μOR and a distinct mechanism from conventional morphine analgesia. pitt.edu
Studies have also examined the potential for rewarding effects and dependence with this compound. While some data suggest that this compound can induce conditioned place preference (CPP), similar to morphine, indicating potential rewarding effects, other studies have explored its potential for reduced physical dependence compared to morphine. nih.govresearchgate.net
Here is a summary of some key findings related to this compound's activity:
| Assay Type | Receptor/Heteromer Target | This compound Activity/Potency | Comparison to Monomers/Morphine | Source |
| β-arrestin Recruitment | μOR-δOR Heteromer | Robust recruitment | At least twofold higher than μOR or δOR alone | pnas.org |
| G protein activation | μOR-δOR Heteromer | Higher potency (EC₅₀ ~54 nM) | Higher potency than μOR or δOR alone | pnas.orgnih.gov |
| Antinociception (in vivo) | μOR-δOR Heteromer | Comparable to morphine | Less tolerance development compared to morphine | pnas.orgnih.govresearchgate.net |
| Receptor Internalization | μOR-δOR Heteromer | Induces co-internalization | Less effective at inducing internalization of μOR alone | pitt.edu |
Note: EC₅₀ values can vary depending on the specific assay and cell system used.
The ability of this compound to induce co-internalization of μOR and δOR and target them to lysosomes is a notable finding, suggesting a mechanism by which targeting the heteromer can influence receptor trafficking and potentially downstream signaling differently than activating the individual receptors. mdpi.combiorxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRYYSKTWDPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1069498-96-9 | |
| Record name | 1069498-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic and Signaling Pathways of Cym51010
Ligand Bias and Receptor Selectivity
CYM51010 has been identified as a biased ligand, demonstrating selectivity for MOR-DOR heteromers. This bias is crucial in differentiating its effects from those mediated by activating MOR or DOR homomers alone. pnas.orgresearchgate.net Its activity is significantly reduced by a MOR-DOR heteromer-selective antibody, reinforcing its preference for the heteromeric complex. pnas.orgnih.gov
Preferential Activation of MOR-DOR Heteromers over Individual Homomers
Studies have shown that this compound exhibits higher efficacy and potency in cells expressing MOR-DOR heteromers compared to cells expressing only MOR or DOR homomers. pnas.orgnih.gov This preferential activation suggests that the heteromeric configuration presents a distinct binding site or conformation that is favorably targeted by this compound. Screening using β-arrestin recruitment assays identified this compound as one of the compounds biased towards MOR-DOR heteromers compared with MOR or DOR or serotonin (B10506) 5HT5A receptors. pnas.org
G-protein Signaling Bias of this compound
This compound demonstrates a bias towards G-protein signaling pathways when interacting with MOR-DOR heteromers. It exhibits higher potency for activating G proteins at the MOR-DOR heteromer compared to MOR or DOR alone. pnas.orgresearchgate.netnih.govpnas.org This G-protein signaling preference is a key aspect of its biased agonism.
β-Arrestin Recruitment Activity
While this compound activates G-protein signaling, it shows a lower potency for β-arrestin recruitment compared to its G-protein activation potency at the MOR-DOR heteromer. pnas.orgresearchgate.netnih.govpnas.org However, it still exhibits robust β-arrestin recruitment activity, which is notably higher in cells expressing MOR-DOR heteromers than in cells expressing individual homomers. pnas.orgmerckmillipore.commerckmillipore.com The β-arrestin recruitment induced by this compound can be significantly reduced by a MOR-DOR heteromer-selective antibody. pnas.orgnih.govwjgnet.com
Comparison of Potency and Efficacy at Heteromers vs. Homomers
Detailed research findings illustrate the differential potency and efficacy of this compound at MOR-DOR heteromers versus MOR and DOR homomers. For G-protein activation, this compound shows higher potency at the heteromer. pnas.orgresearchgate.netnih.govpnas.org Conversely, its potency for β-arrestin recruitment is lower at the heteromer compared to the homomers. pnas.orgresearchgate.netnih.govpnas.org The maximal efficacy (Emax) for β-arrestin recruitment is also significantly higher in cells expressing the heteromer. pnas.orgmerckmillipore.commerckmillipore.com
Here is a table summarizing some of the key potency and efficacy data for this compound:
| Receptor Complex | Assay | EC₅₀ (nM) | Emax (% basal) | Source |
| μβgalOR-δOR Heteromer | [35S]GTPγS Binding | ~50 / 54 | ~168 | pnas.orgmerckmillipore.com |
| μβgalOR Homomer | [35S]GTPγS Binding | ~300 / 210 | ~138 | pnas.orgmerckmillipore.com |
| δβgalOR Homomer | [35S]GTPγS Binding | ~300 | ~113 | pnas.orgmerckmillipore.com |
| μβgalOR-δOR Heteromer | β-Arrestin Recruitment | ~8300 / 8300 | ~1197 | pnas.orgmerckmillipore.commerckmillipore.com |
| μβgalOR Homomer | β-Arrestin Recruitment | ~1800 | ~557 | merckmillipore.com |
| δβgalOR Homomer | β-Arrestin Recruitment | ~2700 | ~423 | merckmillipore.com |
Note: Values are approximate and compiled from different sources; specific experimental conditions may vary.
Downstream Signaling Pathways Activated by this compound
The primary downstream signaling pathway activated by this compound, particularly through the MOR-DOR heteromer, involves G-protein activation. wjgnet.comfrontiersin.org This leads to subsequent intracellular events characteristic of Gi/o protein signaling.
Preclinical Pharmacological Investigations of Cym51010
Studies in Animal Models
Studies utilizing rodent models, including rats and mice, have been instrumental in characterizing the antinociceptive properties of CYM51010. These models are designed to mimic different types of pain experienced in humans.
This compound has demonstrated antinociceptive effects across various pain modalities in animal models.
In acute pain models, such as the tail-flick assay in mice, this compound has shown antinociceptive activity. Systemic administration of this compound has been reported to induce antinociception comparable to that of morphine. researchgate.netpnas.orgnih.govfrontiersin.orgpnas.org However, intrathecal administration of the same dose of this compound produced only weak and transient antinociceptive effects in acute pain models. researchgate.netresearchgate.net
In models of neuropathic pain, such as the L5 spinal nerve ligation (SNL) model in rats, subcutaneous injection of this compound inhibited mechanical hypersensitivity in a dose-related manner. nih.govnih.gov It also reversed heat hyperalgesia and attenuated ongoing pain in SNL rats. nih.govnih.govpitt.edu The dose-response studies in SNL rats indicated an EC50 of 1.09 mg/kg for inhibiting mechanical hypersensitivity. nih.govnih.gov
A notable finding in the preclinical evaluation of this compound is the persistence of its pain inhibitory effects in morphine-tolerant rats. nih.govnih.govpitt.edu Studies have shown that subcutaneous injection of this compound (2 mg/kg) significantly attenuated mechanical and heat hypersensitivities in SNL rats both before and after the development of morphine tolerance. nih.govpitt.edu Furthermore, a lower dose of this compound (0.2 mg/kg), which was ineffective in attenuating pain behavior in opioid-naïve SNL rats, became effective in reducing thermal hyperalgesia after the development of morphine tolerance. nih.govpitt.edu This suggests that this compound retains efficacy even under conditions where morphine's analgesic effect is diminished due to tolerance.
Chronic administration of this compound has also been shown to result in less antinociceptive tolerance compared with chronic morphine administration. researchgate.netpnas.orgnih.govfrontiersin.orgpnas.orgoup.comnih.gov
In neuropathic pain models, this compound has demonstrated the ability to attenuate key symptoms, including mechanical allodynia and thermal hyperalgesia. In SNL rats, this compound inhibited mechanical hypersensitivity and reversed heat hyperalgesia. nih.govnih.gov
Comparison studies between this compound and morphine have highlighted similarities in acute antinociceptive potency in some models, alongside key differences in the development of tolerance. Systemic administration of this compound induced antinociceptive activity similar to that of morphine. researchgate.netpnas.orgnih.govfrontiersin.orgpnas.org However, chronic administration of this compound resulted in significantly less antinociceptive tolerance compared with morphine. researchgate.netpnas.orgnih.govfrontiersin.orgpnas.orgoup.comnih.gov
The following table summarizes some comparative findings regarding antinociceptive tolerance:
| Compound | Chronic Administration Outcome (Antinociceptive Tolerance) | Source(s) |
| This compound | Lesser antinociceptive tolerance developed | researchgate.netpnas.orgnih.govfrontiersin.orgpnas.orgoup.comnih.gov |
| Morphine | Greater antinociceptive tolerance developed | researchgate.netpnas.orgnih.govfrontiersin.orgpnas.orgoup.comnih.gov |
Additionally, while not a direct measure of antinociception, one study noted that this compound did not significantly decrease the fall time in the rota-rod test at an effective antinociceptive dose, suggesting it did not impair motor function in the same way some opioids might. pitt.edu
Comparative Pharmacological Profile with Morphine
Antinociceptive Potency
Systemic administration of this compound has been shown to induce antinociceptive activity comparable to that of morphine. pnas.orgresearchgate.netnih.gov Studies using the tail-flick assay in mice have demonstrated this effect. merckmillipore.comfrontiersin.org The antinociceptive effects of this compound appear to be mediated, at least in part, by μOR-δOR heteromers, as its activity can be significantly blocked by a μOR-δOR heteromer-selective antibody. pnas.orgnih.govpnas.org While a μOR antagonist like naltrexone (B1662487) can partially decrease this compound-mediated increases in G-protein activity, it does not completely block the antinociception, further supporting the involvement of the heteromer. pnas.orgpnas.org
This compound has also demonstrated effectiveness in models of neuropathic pain, a type of pain often resistant to classical opioids like morphine. oup.comjst.go.jpresearchgate.net In rats with sciatic nerve ligation, subcutaneous injection of this compound inhibited mechanical hypersensitivity and reversed heat hyperalgesia in a dose-related manner. pitt.edu Notably, the pain inhibitory effects of this compound persisted in morphine-tolerant rats. frontiersin.orgpitt.edu
Locomotor Activity Assessment
This compound has been observed to promote acute locomotor activity in mice, similar to morphine. nih.govoup.comnih.govoup.comresearchgate.netpatsnap.com Studies recording locomotor activity for 60 minutes after injection have shown that this compound induces a fast-onset hyperactivity, reaching a maximum effect around 10 minutes post-injection and lasting for approximately 30 minutes before returning to baseline levels. nih.govresearchgate.net This kinetic profile differs from that of morphine, where the increase in locomotor activity is slower and reaches a plateau later. nih.govresearchgate.net While this compound activates μOR-δOR heteromers, it can also activate non-associated μOR or δOR receptors. nih.govresearchgate.net However, the locomotor activity induced by this compound was not blocked by the concomitant administration of selective δOR and μOR antagonists, suggesting the involvement of the heteromer in this effect. nih.govresearchgate.net
Modulation of Morphine-Induced Behaviors
Research has investigated the ability of this compound to modulate behaviors induced by morphine, particularly those related to reward and physical dependence. nih.govoup.comnih.govoup.comresearchgate.net
This compound has demonstrated the ability to block the reinstatement of an extinguished morphine-induced conditioned place preference (CPP). nih.govoup.comnih.govoup.comresearchgate.netresearchgate.net CPP is a paradigm used to measure the rewarding effects of a drug. researchgate.net While this compound itself can induce dose-dependent rewarding effects similar to morphine in naive animals, its administration prior to a morphine challenge in animals with extinguished morphine CPP prevented the re-establishment of the preference for the morphine-paired environment. researchgate.net This suggests that targeting μOR-δOR heteromers could be a promising strategy to reduce craving and prevent relapse associated with morphine. nih.govoup.comnih.govoup.comresearchgate.net
Despite its effects on morphine reward, this compound has been found to be unable to block morphine-induced physical dependence. nih.govoup.comnih.govoup.comresearchgate.netresearchgate.net Studies investigating physical dependence using naloxone-precipitated withdrawal have shown that while chronic this compound administration results in less severe withdrawal signs compared to morphine (such as diarrhea and body weight loss), it does not prevent the development of physical dependence induced by morphine. nih.govresearchgate.netresearchgate.netresearchgate.net
Investigation of Long-Term Effects
Investigations into the long-term effects of this compound have primarily focused on the development of physical dependence and tolerance.
Physical Dependence Evaluation
Chronic administration of this compound has been evaluated for its potential to induce physical dependence. Studies have shown that while this compound can induce physical dependence, the level is lower compared to that induced by morphine. nih.govresearchgate.netpatsnap.comresearchgate.netresearchgate.net In naloxone-precipitated withdrawal assays, chronic this compound administration resulted in less severe withdrawal symptoms when compared to morphine. pnas.orgnih.govpnas.orgresearchgate.netresearchgate.net This reduced propensity for physical dependence is considered a potential benefit of this compound compared to classical opioids. nih.govresearchgate.net
Furthermore, chronic administration of this compound has been shown to result in less antinociceptive tolerance compared to morphine. pnas.orgresearchgate.netnih.govmerckmillipore.comfrontiersin.orgpnas.orgjst.go.jpmedchemexpress.com This observation is particularly evident at doses that induce significant antinociception. pnas.orgpnas.org
Summary of Key Preclinical Findings
| Investigation Area | This compound Finding | Comparison to Morphine |
| Antinociceptive Potency | Induces antinociception, effective in neuropathic pain models. pnas.orgresearchgate.netnih.govmerckmillipore.comfrontiersin.orgjst.go.jppitt.edu | Comparable antinociceptive activity. pnas.orgresearchgate.netnih.govmerckmillipore.comfrontiersin.org Effectiveness in neuropathic pain where morphine is less effective. oup.comjst.go.jpresearchgate.net |
| Locomotor Activity | Promotes acute locomotor activity with fast onset. nih.govoup.comnih.govoup.comresearchgate.netpatsnap.comresearchgate.net | Similar acute effect but different kinetics (faster onset). nih.govresearchgate.net |
| Blocking Morphine CPP Reinstatement | Blocks reinstatement of extinguished morphine-induced CPP. nih.govoup.comnih.govoup.comresearchgate.netresearchgate.net | Morphine induces CPP; this compound blocks its reinstatement. nih.govoup.comnih.govoup.comresearchgate.netresearchgate.netresearchgate.net |
| Blocking Morphine Physical Dependence | Unable to block morphine-induced physical dependence. nih.govoup.comnih.govoup.comresearchgate.netresearchgate.net | Does not prevent dependence induced by morphine. nih.govoup.comnih.govoup.comresearchgate.netresearchgate.net |
| Development of Physical Dependence (Self) | Induces physical dependence, but to a lower level. nih.govresearchgate.netpatsnap.comresearchgate.netresearchgate.net Less severe withdrawal signs. pnas.orgnih.govpnas.orgresearchgate.netresearchgate.net | Less physical dependence and less severe withdrawal signs compared to morphine. pnas.orgnih.govpnas.orgresearchgate.netpatsnap.comresearchgate.netresearchgate.net |
| Development of Antinociceptive Tolerance | Results in less antinociceptive tolerance upon chronic administration. pnas.orgresearchgate.netnih.govmerckmillipore.comfrontiersin.orgpnas.orgjst.go.jpmedchemexpress.com | Less tolerance development compared to morphine. pnas.orgresearchgate.netnih.govmerckmillipore.comfrontiersin.orgpnas.orgjst.go.jpmedchemexpress.com |
Behavioral Sensitization Studies
Preclinical investigations have explored the behavioral effects of this compound, particularly its potential to induce behavioral sensitization, a phenomenon characterized by a progressive increase in behavioral responses following repeated intermittent administration of a drug. Studies in mice have utilized models related to drug addiction to assess the effects of this compound, including behavioral sensitization nih.govoup.comnih.govpatsnap.com.
Research indicates that this compound promotes acute locomotor activity and induces psychomotor sensitization, similar to the effects observed with morphine nih.govoup.comnih.govpatsnap.comresearchgate.netresearchgate.net. To investigate locomotor sensitization, mice were typically treated with this compound (or morphine as a comparison) once daily for a period of 5 days nih.govresearchgate.net. Following a withdrawal period, often 5 days, the animals received a challenge dose of the compound, and their locomotor activity was subsequently measured nih.govresearchgate.net.
Detailed research findings from these studies demonstrate that repeated treatment with this compound leads to behavioral locomotor sensitization nih.gov. This outcome is considered significant in understanding the preclinical pharmacological profile of this compound nih.gov. The observed sensitization suggests an involvement of pathways associated with the dopaminergic system, which is commonly implicated in the development of psychomotor sensitization to opioid agonists nih.gov.
While specific numerical data tables detailing locomotor counts across all treatment days and challenge responses were not directly available in the text snippets, the methodology described involves measuring horizontal locomotor activity, expressed as total interruptions of photocell beams over a specific time period (e.g., 1 hour) nih.govresearchgate.net. The finding of sensitization implies a significant increase in this measured activity upon the challenge dose in animals previously exposed to repeated this compound, compared to control groups nih.govresearchgate.net.
The experimental design for behavioral sensitization studies typically involves multiple groups, including a vehicle control group, a group receiving repeated vehicle followed by a drug challenge, and groups receiving repeated drug treatment followed by a drug challenge researchgate.net. Comparisons of locomotor activity on the challenge day between the repeated drug group and control groups reveal the extent of sensitization nih.govresearchgate.net.
Based on the description of the experimental setup researchgate.net, a representative structure for presenting behavioral sensitization data might involve comparing the locomotor activity on the challenge day across different treatment groups.
| Treatment Group (Repeated) | Challenge Dose | Locomotor Activity (Arbitrary Units) on Challenge Day (Mean ± SEM) |
| Saline | Morphine | Data not explicitly available in text, but serves as a control |
| Vehicle | This compound | Data not explicitly available in text, serves as a control |
| Morphine (10 mg/kg) | Morphine (5 mg/kg) | Expected to show sensitization (higher activity) nih.gov |
| This compound (10 mg/kg) | This compound (2.5 mg/kg) | Expected to show sensitization (higher activity) researchgate.net |
| This compound (10 mg/kg) | This compound (5 mg/kg) | Expected to show sensitization (higher activity) researchgate.net |
These findings underscore that this compound, a μ-δ opioid receptor heteromer-preferring agonist, shares with classical μ-opioid receptor agonists like morphine the capacity to induce behavioral sensitization in preclinical models nih.govoup.comnih.govpatsnap.com.
Structure Activity Relationship Sar Studies and Analogue Development
Chemical Modifications of the CYM51010 Scaffold
The this compound structure serves as a scaffold for the development of analogue compounds. Modifications have been explored at various sites of the molecule to probe their impact on receptor interaction and signaling. jst.go.jpresearcher.life The synthesis of carfentanyl amide derivatives, analogous to this compound, has been reported, providing a library of compounds for SAR analysis. researchgate.netnih.gov These modifications can involve changes to functional groups and linker lengths within the core structure. jst.go.jp
Impact of Substitutions on Receptor Activity and Selectivity
Substitutions at different positions on the this compound scaffold have varying effects on its activity and selectivity towards the μOR-δOR heteromer compared to the individual μOR and δOR homomers. For instance, the presence of an ethoxycarbonyl group has been found to be necessary for activity at the heterodimer, and it can be replaced by functional groups of similar size. jst.go.jpjst.go.jpresearchgate.net The position of substituents, such as the para-substituted acetylaminophenyl group, and the length of the linker connecting it to the piperidine (B6355638) moiety are also crucial for activity. jst.go.jpnih.gov Modifications like substituting the acetylamino group with a trifluoroacetylamino group or the phenethyl group with a benzyl (B1604629) group have been shown to decrease activity at the monomeric/homodimeric receptors while preserving activity at the μOR-δOR heterodimer, thereby enhancing selectivity. jst.go.jpjst.go.jpresearchgate.netnih.gov
Optimizing G-protein Signaling Bias and μOR-δOR Selectivity
Research has aimed to optimize the signaling bias of this compound analogues, specifically favoring G-protein signaling over β-arrestin recruitment, and to improve their selectivity for the μOR-δOR heteromer. researchgate.netpnas.org this compound itself exhibits higher potency for activating G proteins at μOR-δOR heteromers compared to μOR or δOR alone, and lower potency for β-arrestin recruitment. pnas.org Improving this G-protein signaling bias and enhancing μOR-δOR selectivity are considered important for developing improved pharmacological tools. pnas.org
Identification of Derivative Compounds (e.g., MP135)
Through the exploration of this compound analogues, derivative compounds such as MP135 have been identified. jst.go.jpresearchgate.net MP135 was discovered from a library of carfentanyl amides analogous to this compound. jst.go.jpresearchgate.net
Distinct Signaling Profiles of Derivatives
Derivative compounds like MP135 exhibit distinct signaling profiles compared to this compound. researchgate.netnih.govacs.org MP135 shows high G-protein activity at μOR-δOR heteromers but low β-arrestin2 recruitment activity at μOR-δOR heteromers, as well as at homomeric δOR or μOR. researchgate.netnih.govacs.orgpatsnap.com This contrasts with this compound, which shows higher β-arrestin recruitment compared to MP135. nih.gov
Improved Selectivity for MOR-DOR Heteromers
MP135 has been reported to have higher selectivity for the μOR-δOR heteromer (also referred to as MOR/DOR or MDORH) compared to this compound. jst.go.jpresearchgate.net While this compound was reported to be only fivefold to sixfold selective for the MDORH over μ and δ receptors, MP135 was developed with higher MDORH agonist selectivity. researchgate.net However, comparative studies using different assay systems have shown varying results regarding the potency and selectivity differences between this compound and MP135. jst.go.jp
Comparative Analysis of Derivatives with this compound
Comparative analysis between derivatives like MP135 and this compound highlights their differing pharmacological characteristics. MP135 exhibits a distinct signaling profile with a stronger bias towards G-protein activation and lower β-arrestin recruitment at μOR-δOR heteromers compared to this compound. researchgate.netnih.govacs.org While both compounds demonstrate antinociceptive activity, MP135, despite its improved selectivity and bias profile, has been noted to retain certain side effects associated with conventional opioids, suggesting the need for further optimization. researchgate.netnih.govacs.org
Computational Chemistry and Structure-Based Design Approaches
Computational chemistry and structure-based design approaches have played a role in understanding the interaction of ligands, including this compound and its analogues, with opioid receptors, particularly the μ-δ opioid receptor heteromer (M/DOR). While the X-ray crystal structure or cryo-EM structure of the M/DOR heteromer is not yet available, computational analyses have provided insights into potential receptor configurations and ligand binding. jst.go.jpresearchgate.netnih.gov
Computational modeling has been utilized in studies involving this compound and related compounds. umich.edu For instance, docking studies have been performed to investigate the binding of analogues within the active sites of opioid receptors, such as the mu opioid receptor (MOR) and delta opioid receptor (DOR). umich.edu These studies can help to rationalize experimental findings on ligand binding and activation. mdpi.com
Although specific detailed data tables directly from computational studies on this compound's interaction energies or poses were not extensively found in the search results, the application of these methods is noted in the context of SAR studies and the design of analogues. jst.go.jpnih.gov The rationale for designing analogues of this compound has been based, in part, on the use of known pharmacophores that target MOR and M/DOR heteromers. nih.gov Iterative SAR approaches, guided by experimental data, have been employed in the absence of high-resolution structural information for the heteromer. nih.gov
Computational studies have also sought to identify specific interacting residues and the broader interactions between the transmembrane domains and helix 8 of the protomers within opioid receptor heteromers. researchgate.net Predicted probable configurations of heteromers have been explored by identifying correlated mutations and broadly how secondary and tertiary structures interact. researchgate.net
The development of analogues, such as MP135, which is based on the carfentanyl amide template like this compound, has involved SAR studies where modifications were made to different regions of the scaffold. nih.govacs.org While the design of these analogues relies heavily on iterative experimental SAR, computational approaches can complement these studies by providing theoretical insights into binding modes and interactions. nih.gov
The field continues to benefit from the integration of synthetic chemistry, biological evaluation, and computational methods to further elucidate the SAR of M/DOR-biased ligands and guide the design of novel therapeutics. nih.govmdpi.com
Role of Mor Dor Heteromers in Disease States and Cym51010 S Implications
Neuropathic Pain Pathophysiology and Opioid Heteromers
Neuropathic pain, a chronic condition often resistant to classical opioids like morphine, involves complex changes in the nervous system, including alterations in opioid receptor expression. nih.govoup.commdpi.com Evidence suggests that MOR-DOR heteromers play a crucial role in the pathophysiology of this condition. nih.govnih.gov
Studies utilizing animal models of nerve injury have demonstrated dynamic changes in the expression of MOR-DOR heteromers. nih.gov In a rat model involving L5 spinal nerve ligation (SNL), a significant decrease in μ-δ heteromer expression was observed in the injured L5 dorsal root ganglion (DRG). nih.gov Conversely, the same study found a significant increase in the levels of these heteromers in the uninjured, adjacent L4 DRG. nih.gov This suggests a compensatory mechanism or a shift in signaling pathways in response to nerve injury. nih.gov Other research corroborates the finding that MOR-DOR heterodimer expression is upregulated in injured dorsal root ganglia neurons. nih.gov This altered expression pattern in sensory neurons highlights the potential of MOR-DOR heteromers as a specific target for treating neuropathic pain. nih.gov
| Location | Change in MOR-DOR Heteromer Expression | Model System |
| Injured L5 Dorsal Root Ganglion (DRG) | Decreased | L5 Spinal Nerve Ligation (SNL) in rats nih.gov |
| Uninjured L4 Dorsal Root Ganglion (DRG) | Increased | L5 Spinal Nerve Ligation (SNL) in rats nih.gov |
CYM51010, characterized as a MOR-DOR heteromer-preferring agonist, has proven to be an invaluable tool for investigating the function of these complexes in neuropathic pain. nih.govnih.gov In SNL rat models, systemic administration of this compound effectively inhibited multiple neuropathic pain behaviors. nih.govoup.com It produced a dose-dependent inhibition of mechanical hypersensitivity and also reversed heat hyperalgesia. nih.gov Furthermore, this compound was shown to attenuate ongoing pain, a debilitating aspect of neuropathic conditions. nih.gov The analgesic effects of this compound in these models, which are often resistant to morphine, underscore the distinct role of the MOR-DOR heteromer in pain processing. nih.govoup.com
| Pain Modality | Effect of this compound in SNL Rat Model |
| Mechanical Hypersensitivity | Significantly inhibited in a dose-related manner nih.gov |
| Heat Hyperalgesia | Reversed nih.gov |
| Ongoing Pain | Attenuated nih.gov |
Opioid Tolerance and Dependence Mechanisms
A major limitation of chronic opioid therapy is the development of tolerance, requiring escalating doses, and physical dependence, leading to withdrawal symptoms upon cessation. jst.go.jp Research into MOR-DOR heteromers suggests they are involved in these processes, and targeting them with specific ligands like this compound could offer a path to mitigating these adverse effects. nih.govpnas.org
Multiple studies have demonstrated that chronic administration of this compound results in significantly less development of antinociceptive tolerance compared to morphine. nih.govpnas.orgnih.govmedchemexpress.comnih.gov While providing comparable initial analgesic activity to morphine, this compound's ability to maintain its efficacy over time points to a different mechanism of action mediated by the MOR-DOR heteromer. nih.govpnas.orgnih.gov This reduced tolerance was observed in tail-flick assays, a standard measure of analgesia. nih.govnih.gov Notably, the pain-inhibiting effects of this compound persisted even in morphine-tolerant rats, suggesting that it acts on a target that is not desensitized by chronic morphine treatment. nih.govnih.gov This finding supports the hypothesis that targeting MOR-DOR heteromers could be a strategy to provide sustained pain relief. nih.gov
| Parameter | This compound | Morphine |
| Antinociceptive Tolerance | Lesser development with chronic administration nih.govnih.govpnas.orgnih.gov | Significant development with chronic administration nih.gov |
| Physical Dependence | Induces less severe withdrawal symptoms nih.govoup.comnih.gov | Induces more severe withdrawal symptoms nih.govnih.gov |
Potential for Addiction-Related Behaviors
While offering benefits in terms of tolerance and dependence, the potential for addiction-related behaviors with any opioid-receptor-acting compound must be carefully evaluated.
Studies investigating this compound in preclinical models of addiction have found that it shares some properties with traditional MOR agonists. nih.gov Like morphine, this compound was found to promote acute locomotor activity, psychomotor sensitization, and rewarding effects as measured by the conditioned place preference (CPP) test. nih.govoup.com However, the compound also displayed unique properties that could be beneficial. In a key finding, this compound was shown to block the reinstatement of an extinguished morphine-induced CPP. nih.govoup.com This suggests that while the compound itself has rewarding properties, targeting MOR-DOR heteromers could be a promising strategy to reduce craving and prevent relapse in the context of morphine addiction. nih.gov
Evaluation of Rewarding Effects
Preclinical studies have been conducted to assess the rewarding properties of this compound, often in comparison to morphine. nih.govnih.gov The conditioned place preference (CPP) test is a standard behavioral model used to measure the rewarding effects of substances. In this paradigm, the association of a specific environment with the drug's effects leads to a preference for that environment.
Like morphine, this compound has been shown to produce a rewarding effect in the CPP test. nih.govnih.gov However, the context of its rewarding potential appears to be nuanced. For instance, in rats with spinal nerve ligation-induced neuropathic pain, a low dose of this compound did not induce CPP in opioid-naïve animals. nih.govpitt.edu Interestingly, the same dose did produce a conditioned place preference in rats that had been made tolerant to morphine. nih.govpitt.edu This suggests that the rewarding effects of this compound may be influenced by prior opioid exposure.
A significant finding is the ability of this compound to block the reinstatement of a previously extinguished morphine-induced CPP. nih.govnih.gov This indicates that targeting MOR-DOR heteromers could be a promising strategy for reducing craving and preventing relapse in opioid use disorder. nih.gov While this compound itself demonstrates rewarding properties, its interaction with the reward circuitry appears to differ from that of classical MOR agonists like morphine, particularly in the context of addiction-related behaviors. nih.gov
| Model | Compound | Observation | Implication |
|---|---|---|---|
| Conditioned Place Preference (CPP) | This compound | Induces a rewarding effect, similar to morphine. nih.govnih.gov | Possesses intrinsic rewarding properties. |
| CPP in Neuropathic Pain Model (Opioid-Naïve) | This compound (low dose) | Did not produce CPP. nih.govpitt.edu | Rewarding effect may be dose and condition-dependent. |
| CPP in Neuropathic Pain Model (Morphine-Tolerant) | This compound (low dose) | Produced CPP. nih.govpitt.edu | Prior opioid exposure may sensitize to the rewarding effects of this compound. |
| Reinstatement of Morphine-Induced CPP | This compound | Blocks reinstatement of an extinguished preference for the morphine-paired environment. nih.govnih.gov | Potential therapeutic application in preventing relapse. |
Modulation of Psychomotor Sensitization
Psychomotor sensitization is a phenomenon characterized by an augmented locomotor response to a drug following repeated administration. It is thought to reflect neuroadaptations in the brain's reward pathways that contribute to addiction.
Studies have shown that, similar to morphine, repeated administration of this compound can induce psychomotor sensitization in mice. nih.govnih.gov This suggests that activation of MOR-DOR heteromers can also lead to the neuroplastic changes underlying this behavioral phenomenon. The locomotor-activating effects of this compound are notable. Interestingly, the hyperactivity induced by this compound is only partially blocked by the administration of either a MOR antagonist or a DOR antagonist alone. nih.gov This finding supports the hypothesis that the primary effect of this compound on locomotor activity is mediated through the MOR-DOR heteromer, rather than solely through the individual receptor subtypes. nih.gov
| Behavioral Assay | Compound | Key Finding | Proposed Mechanism |
|---|---|---|---|
| Locomotor Activity | This compound | Promotes acute locomotor activity. nih.gov | Activation of opioid receptors. |
| Psychomotor Sensitization | This compound | Induces psychomotor sensitization with repeated administration, similar to morphine. nih.govnih.gov | Neuroadaptations in the dopaminergic system. |
| Antagonist Challenge on Locomotor Activity | This compound + MOR antagonist (cyprodime) | Partial blockade of this compound-induced hyperactivity. nih.govresearchgate.net | Involvement of receptors other than just MOR monomers. |
| Antagonist Challenge on Locomotor Activity | This compound + DOR antagonist (naltrindole) | Partial blockade of this compound-induced hyperactivity. nih.govresearchgate.net | Involvement of receptors other than just DOR monomers. |
Methodological Approaches in Cym51010 Research
In vitro Assays
In vitro assays are fundamental to understanding the cellular and molecular mechanisms of CYM51010 activity. These assays allow for controlled environments to study the compound's effects on specific receptor populations and signaling cascades. pnas.orgmerckmillipore.comresearchgate.netresearchgate.netmdpi.comjst.go.jpnih.gov
High-Throughput Screening (HTS) of Small Molecule Libraries
High-throughput screening (HTS) of small molecule libraries was a key initial step in identifying compounds like this compound that exhibit biased activity towards μOR-δOR heteromers. pnas.orgresearchgate.netnih.govpitt.edu This process involved screening numerous compounds using assays designed to detect specific functional responses indicative of heteromer activation. A β-arrestin recruitment assay based on enzyme fragment complementation technology was utilized for this screening. nih.govnih.gov This screen identified compounds that showed biased activity towards μOR-δOR heteromers compared to μOR or δOR alone. pnas.orgresearchgate.net this compound (PubChem CID 23723457) was identified through this approach as a compound exhibiting robust activity in μOR-δOR expressing cells but not in cells expressing μOR or δOR alone. pnas.orgresearchgate.net
Cell Culture Models (e.g., HEK-293T Cells)
Various cell culture models have been instrumental in studying this compound. Human embryonic kidney (HEK) 293T cells are commonly used, often transfected to express μOR, δOR, or both (to model the heteromer). mdpi.comnih.govnih.gov Other cell lines, such as UO5S cells engineered to stably express μOR-δOR, δOR, or μOR, have also been utilized. nih.gov Primary hippocampal cultures from mice have also been used to examine the effects of this compound on native opioid receptors. mdpi.combiorxiv.org These models allow for the investigation of this compound's effects on receptor signaling, trafficking, and internalization in a controlled cellular environment. mdpi.comnih.govnih.gov
Radioligand Binding Assays
Radioligand binding assays are employed to assess the binding affinity of this compound to opioid receptors. These assays typically involve incubating cell membranes or whole cells expressing the receptors with a radiolabeled ligand, either a selective agonist or antagonist, in the presence or absence of varying concentrations of this compound. pnas.orgresearchgate.net By measuring the displacement of the radiolabeled ligand, researchers can determine the binding characteristics of this compound to μOR, δOR, and the μOR-δOR heteromer. pnas.orgresearchgate.net For instance, saturation binding assays have been carried out in cells expressing μOR, δOR, or μOR-δOR using radiolabeled δOR agonist ([³H]Delt II) or μOR agonist ([³H]DAMGO). pnas.orgresearchgate.net
GTPγS Binding Assays
GTPγS binding assays are a standard method to measure G protein activation, a key downstream signaling event for many GPCRs, including opioid receptors. pnas.orgmerckmillipore.comresearchgate.netresearchgate.netjst.go.jpresearchgate.net These assays involve incubating cell membranes with a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS, in the presence of an agonist like this compound. pnas.orgresearchgate.netresearchgate.netnih.gov Agonist binding to the receptor promotes the exchange of GDP for GTP on the G protein, leading to the binding of [³⁵S]GTPγS. pnas.orgresearchgate.netresearchgate.netnih.gov Increased [³⁵S]GTPγS binding indicates G protein activation. Studies have shown that this compound induces a robust increase in [³⁵S]GTPγS binding in membranes from cells expressing μOR-δOR heteromers compared to cells expressing μOR or δOR alone. pnas.orgresearchgate.netnih.gov this compound exhibits higher potency for activating G proteins at μOR-δOR compared to μOR and δOR alone. researchgate.netnih.gov
| Receptor Construct | EC₅₀ ([³⁵S]GTPγS Binding) | Emax (% basal [³⁵S]GTPγS Binding) |
|---|---|---|
| μβgalOR-δOR | 54 nM merckmillipore.com | 168% merckmillipore.com |
| μβgalOR | 210 nM merckmillipore.com | 138% merckmillipore.com |
| δβgalOR | 300 nM merckmillipore.com | 113% merckmillipore.com |
Note: Data compiled from merckmillipore.com.
β-Arrestin Recruitment Assays
β-Arrestin recruitment assays are used to measure the translocation of β-arrestin proteins to activated GPCRs, an event often associated with receptor desensitization and internalization. pnas.orgmerckmillipore.comresearchgate.netresearchgate.netjst.go.jpnih.govresearchgate.net These assays frequently utilize technologies like enzyme fragment complementation or bioluminescence resonance energy transfer (BRET) to detect the interaction between the receptor and β-arrestin. nih.govnih.gov this compound has been shown to induce β-arrestin recruitment, and this activity is significantly reduced by a μOR-δOR heteromer-selective antibody. pnas.orgresearchgate.netnih.gov While this compound is potent in activating G proteins at the heteromer, it exhibits lower potency for β-arrestin recruitment compared to G protein activation. researchgate.netnih.gov
| Receptor Construct | EC₅₀ (β-Arrestin Recruitment) | Emax (% over basal β-Arrestin Recruitment) |
|---|---|---|
| μβgalOR-δOR | 8.3 µM merckmillipore.com | 1197% merckmillipore.com |
| μβgalOR | 1.8 µM merckmillipore.com | 557% merckmillipore.com |
| δβgalOR | 2.7 µM merckmillipore.com | 423% merckmillipore.com |
Note: Data compiled from merckmillipore.com.
Receptor Internalization Studies
Receptor internalization studies investigate the process by which activated receptors are removed from the cell surface and transported into intracellular compartments. mdpi.comnih.govnih.gov This process is often mediated by β-arrestin recruitment. mdpi.combiorxiv.org Studies using HEK-293T cells co-transfected with μOR and δOR have shown that exposure to this compound leads to the internalization of both receptors. pitt.edunih.govresearchgate.netnih.gov In contrast, in HEK-293T cells expressing only μOR, this compound was significantly less effective at inducing receptor internalization. pitt.edunih.govresearchgate.netnih.gov Similarly, in primary hippocampal cultures, this compound induced internalization of the μOR only when it was associated with the δOR. mdpi.combiorxiv.org However, this compound has also been shown to promote δOR internalization in μOR knockout mice, suggesting it can activate δOR in the absence of μOR. mdpi.com The internalization of μOR-δOR heteromers induced by this compound can lead to their co-targeting to lysosomal compartments. mdpi.combiorxiv.org
In vivo Animal Models
In vivo studies, predominantly in rodents, have been instrumental in characterizing the effects of this compound on pain and behaviors associated with opioid use. These models allow for the assessment of the compound's activity within a complex biological system.
Rats and mice are commonly used rodent models in this compound research. Studies in spinal nerve ligation (SNL) rats, a model of neuropathic pain, have shown that subcutaneous administration of this compound inhibits mechanical hypersensitivity in a dose-related manner, with an EC₅₀ of 1.09 mg/kg. It also reversed heat hyperalgesia and attenuated ongoing pain at a dose of 2 mg/kg. nih.govnih.gov In SNL rats, the pain inhibitory effects of this compound persisted even in animals that had developed tolerance to morphine. nih.govnih.gov
Research in mice has also investigated the effects of this compound on behaviors related to drug addiction. Studies have shown that this compound can promote acute locomotor activity and psychomotor sensitization, similar to morphine. researchgate.netnih.govnih.gov
The use of opioid receptor knockout mice is crucial for determining the specificity of this compound's effects. Studies using mu-opioid receptor (μ-OR) knockout mice have demonstrated that the pain inhibitory effects of this compound are markedly attenuated in these animals, suggesting a significant role of the mu-opioid receptor in its analgesic action. nih.govnih.govresearchgate.net Research using mice deficient in the delta-opioid receptor (δ-OR) has also been conducted to understand the contribution of this receptor subtype to this compound's effects, particularly in the context of MOR-DOR heteromers. mdpi.combiorxiv.org
Behavioral assays are employed to evaluate the effects of this compound on various aspects of animal behavior, particularly those relevant to pain, reward, and dependence.
Conditioned Place Preference (CPP): CPP is used to assess the rewarding effects of a compound. Studies have shown that this compound can induce conditioned place preference in both naive animals and SNL rats, suggesting it possesses rewarding properties. researchgate.netnih.govnih.govpatsnap.comresearchgate.net A lower dose of this compound (0.2 mg/kg, s.c.) that did not induce a significant preference in control SNL rats did induce preference in SNL rats with morphine tolerance. nih.gov
Locomotor Activity: Locomotor activity tests measure the effect of a compound on general motor function and can indicate psychomotor stimulant or depressant effects. This compound has been shown to promote acute locomotor activity in mice, similar to morphine. researchgate.netnih.govnih.govpatsnap.com
Withdrawal: Withdrawal assays assess the physical dependence liability of a compound. Chronic administration of this compound has been reported to induce less severe signs of withdrawal compared to morphine in naloxone-precipitated withdrawal assays in mice. researchgate.netnih.govnih.govpnas.org
Here is a summary of some behavioral assay findings:
| Behavioral Assay | Model Organism | Key Finding | Source |
| Conditioned Place Preference | Mice, Rats | Induces conditioned place preference; lower dose effective in morphine-tolerant SNL rats. | nih.govresearchgate.netnih.govnih.govpatsnap.comresearchgate.net |
| Locomotor Activity | Mice | Promotes acute locomotor activity, similar to morphine. | researchgate.netnih.govnih.govpatsnap.com |
| Withdrawal | Mice | Chronic administration results in less severe withdrawal signs compared to morphine. | researchgate.netnih.govnih.govpnas.org |
Electrophysiological studies are used to investigate the effects of this compound on neuronal activity, particularly in pain pathways. Studies examining spinal wide dynamic range (WDR) neurons in SNL rats have shown that this compound inhibits the C-component and windup phenomenon. nih.govnih.goviasp-pain.orgdntb.gov.ua The C-component is mediated by unmyelinated afferent fibers and is associated with the transmission of noxious signals. nih.gov
Molecular Biology Techniques
Molecular biology techniques are employed to understand the interactions of this compound with opioid receptors at a molecular level, including receptor expression, localization, and interactions.
Immunofluorescent detection is a technique used to visualize the location and co-localization of proteins in tissues or cells. This method has been used in this compound research to study the expression and potential heteromerization of mu and delta opioid receptors. nih.govmdpi.combiorxiv.orgmdpi.com Studies have utilized immunofluorescence to examine the effects of spinal nerve injury and chronic morphine administration on μ-δ heteromer expression in dorsal root ganglion (DRG) neurons. nih.govnih.govmdpi.com Triple immunofluorescence labeling with markers like LAMP1 has been used to show increased co-localization of mu-mCherry and delta-eGFP tagged receptors in the late endosomal-lysosomal compartment after activation by this compound, suggesting co-internalization and targeting to degradation pathways. mdpi.combiorxiv.org
Here is a table summarizing the use of immunofluorescence in this compound research:
| Technique | Target Proteins/Structures | Key Findings | Source |
| Immunofluorescent Detection | μ-δ Opioid Receptor Heteromers in DRG neurons | Spinal nerve injury affects μ-δ heteromer expression in DRG. nih.govnih.gov | nih.govnih.govmdpi.com |
| Triple Immunofluorescence Labeling | Mu-mCherry, Delta-eGFP, LAMP1 | This compound induces co-localization of mu and delta receptors in the late endosomal-lysosomal compartment, indicating co-internalization. | mdpi.combiorxiv.org |
Co-localization Studies
Co-localization studies have been instrumental in investigating the interaction of this compound with opioid receptors, particularly focusing on the µOR-δOR heteromer. Evidence suggests that µOR and δOR can form heteromers, and their co-localization and subsequent trafficking upon ligand binding are key areas of research. pnas.orgresearchgate.netcore.ac.ukfrontiersin.orgnih.gov
Studies utilizing primary hippocampal cultures from double-fluorescent knock-in mice, where µOR and δOR are tagged with fluorescent proteins (e.g., mu-mCherry and delta-eGFP), have provided visual evidence of receptor localization and internalization. researchgate.netnih.gov Confocal microscopy is a primary technique used in these studies to observe the distribution of fluorescently tagged receptors under basal conditions and following treatment with ligands like this compound. researchgate.netnih.gov
A significant finding from these co-localization studies is that activation by this compound induces the co-internalization of both mu and delta opioid receptors. researchgate.netnih.gov This co-internalization is observed as the receptors moving from the plasma membrane into vesicle-like structures within the cell. researchgate.netnih.gov Furthermore, upon activation by this compound, the co-localized µOR and δOR are targeted to the lysosomal compartment. researchgate.netnih.gov This trafficking pattern appears to be ligand-dependent, as co-internalization was also observed with the µ-agonist DAMGO and the δ-agonist deltorphin (B1670231) II, but not with morphine. nih.gov
Quantitative analysis in co-localization studies often involves measuring the ratio of membrane-associated versus intracellular fluorescence densities to assess the extent of receptor internalization. researchgate.netnih.gov For instance, studies have shown a statistically significant increase in the amount of co-localization of mu-mCherry/delta-eGFP with lysosomal markers like LAMP1 following this compound application. nih.gov
These studies highlight the utility of this compound as a tool to investigate the trafficking and functional consequences of µOR-δOR heteromer activation in native neuronal systems. researchgate.netcore.ac.uk
Chemical Synthesis and Analytical Techniques
The chemical synthesis of this compound has been reported, with procedures involving multiple steps to construct the final compound. One described synthesis route involves modifications to a previously published procedure. nih.gov Key starting materials mentioned include ethyl N-Boc-piperidine-4-carboxylate and N-[4-(chloromethyl)phenyl]acetamide, which were synthesized from commercially available precursors. nih.gov A crucial step in the synthesis involves an alkylation reaction to form a quaternary carbon center. nih.gov Another synthesis route involves an SN2 reaction followed by reductive amination. jst.go.jp
Monitoring of the synthetic reactions is commonly performed using thin-layer chromatography (TLC). nih.gov Purification of intermediate and final products is often achieved through flash chromatography. nih.gov
Analytical techniques are employed to confirm the identity and assess the purity of synthesized this compound. Spectroscopy methods, such as 1H NMR, are used for purity analysis and structural confirmation. nih.gov High-performance liquid chromatography (HPLC) is another key analytical technique utilized to determine the purity of this compound, with reported purity levels of ≥98%. sigmaaldrich.com
Structure-activity relationship (SAR) studies involving the synthesis of this compound analogs have also been conducted to understand the structural features essential for activity at the µOR-δOR heterodimer. jst.go.jpnih.gov These studies involve modifying different parts of the this compound structure and assessing the impact on receptor activity and selectivity. jst.go.jpnih.gov For example, studies have investigated the importance of the ethoxycarbonyl group, the position of substituents on the phenyl ring, and the length of linker moieties. jst.go.jpnih.gov
Information on the physical properties, such as solubility in various solvents, is also part of the characterization of this compound. sigmaaldrich.commedchemexpress.com this compound is described as a white to beige powder. sigmaaldrich.com
Future Directions and Therapeutic Implications
Development of Novel MOR-DOR Heteromer-Targeting Compounds
The discovery of CYM51010 through high-throughput screening of small molecule libraries highlights the feasibility of identifying compounds with biased activity towards μOR-δOR heteromers. wikipedia.orgctdbase.orgresearchgate.netpnas.org This compound serves as a valuable chemical scaffold for the design and synthesis of novel ligands aimed at selectively modulating the activity of these heteromers. wikipedia.orgresearchgate.netctdbase.orgresearchgate.net The goal is to develop therapeutics that retain potent antinociceptive effects while minimizing the undesirable side effects associated with conventional opioid therapy, such as tolerance and dependence. wikipedia.orgresearchgate.netctdbase.orgresearchgate.netelyssabmargolis.comguidetomalariapharmacology.org
Designing Compounds with Reduced Abuse Liability and Side Effects
A primary motivation for developing μOR-δOR heteromer-targeted compounds is the potential to reduce the significant side effects associated with chronic use of traditional μOR agonists like morphine, including tolerance, physical dependence, respiratory depression, and abuse liability. wikipedia.orgresearchgate.netctdbase.orgelyssabmargolis.comguidetomalariapharmacology.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgwikidata.orgwikipedia.orgnih.govnus.edu.sgnih.gov Preclinical studies with this compound have demonstrated promising results in this regard. Systemic administration of this compound induced antinociceptive activity comparable to morphine, but chronic administration resulted in lesser antinociceptive tolerance. wikipedia.orgresearchgate.netctdbase.orgresearchgate.netwikidata.org Furthermore, this compound induced less severe diarrhea and body weight loss compared to morphine, although it did not ameliorate all signs of naloxone-precipitated withdrawal. guidetopharmacology.orgwikipedia.org While this compound promoted acute locomotor activity and psychomotor sensitization similar to morphine, it induced less physical dependence. guidetopharmacology.orgnih.gov These findings suggest that targeting μOR-δOR heteromers may represent a viable strategy for developing analgesics with a reduced side effect profile and lower abuse potential. guidetopharmacology.orgguidetopharmacology.orgwikipedia.orgwikidata.orgnih.gov
Elucidation of the Physiological Role of MOR-DOR Heteromers in vivo
Despite progress in identifying compounds like this compound, a comprehensive understanding of the physiological role of μOR-δOR heteromers in vivo remains an active area of research. wikipedia.orgresearchgate.netelyssabmargolis.comguidetomalariapharmacology.org The lack of specific tools to study these heteromers in endogenous systems has been a significant challenge. wikipedia.orgresearchgate.netelyssabmargolis.com Compounds like this compound and their modified versions are expected to be valuable tools for exploring the in vitro and in vivo pharmacology of μOR-δOR heteromers and elucidating their precise functions in physiological and pathological conditions. wikipedia.orgelyssabmargolis.comguidetomalariapharmacology.orgnih.gov Studies utilizing heteromer-selective antibodies and interfering peptides have provided crucial insights, indicating a role for μOR-δOR heteromers in morphine-induced antinociceptive tolerance. guidetopharmacology.orgnih.govwikipedia.orguni.luwikipedia.orgwikidata.orgnih.govthermofisher.comzhanggroup.org
Understanding Brain Region-Dependent Regulation of Heteromers
Research indicates that μOR-δOR heteromers have a restricted distribution in the brain. wikipedia.orgctdbase.orgresearchgate.net Their expression and function can vary significantly depending on the specific brain region and physiological state. Studies have shown an increased abundance of μOR-δOR heteromers in certain brain regions, such as the rostral ventral medulla (RVM) and medial nucleus of the trapezoid body (MNTB), following chronic morphine administration, a condition associated with tolerance development. ctdbase.orgnih.govwikipedia.orgwikipedia.orguni.luwikipedia.orgwikidata.org The co-expression of μOR and δOR, essential for heteromer formation, is not uniform across the brain; it is rare in some pain-processing areas like the parabrachial nucleus, amygdala, and cortex, but is observed in subcortical networks and the spinal cord. wikipedia.orgwikidata.orgnih.govthermofisher.comzhanggroup.orgmims.com Furthermore, conditions like neuropathic pain can also influence the levels of DOR and other receptors, as well as the formation of heteromers like CB1R-DOR heteromers, in specific brain regions like the cortex. uni.lu Understanding this brain region-dependent regulation is crucial for developing targeted therapies.
Potential for Combination Therapies and Multitargeted Ligands
The distinct pharmacological profile of μOR-δOR heteromers suggests their potential as targets for novel therapeutic strategies, including combination therapies and the development of multitargeted ligands. guidetopharmacology.orgwikipedia.orgzhanggroup.org The concept of designing bivalent ligands that simultaneously engage different sites on the same or different receptors, such as a μOR agonist and a δOR antagonist pharmacophore, has been explored as a way to achieve improved analgesic effects with reduced tolerance and dependence. uni.lunus.edu.sgnih.govthermofisher.comuni.luchem960.com These multitargeted approaches aim to leverage the synergistic interactions that can occur between μOR and δOR, potentially through heteromer formation, to optimize therapeutic outcomes and minimize adverse effects. uni.lunih.govthermofisher.comuni.luchem960.com Combining compounds that target opioid receptor heteromers is also being investigated as a potential therapeutic approach. wikidata.org
Bridging Preclinical Findings to Clinical Translation
Data Table 1: Selectivity and Potency of this compound
| Receptor/Heteromer | Assay | Potency (EC₅₀) | Efficacy (Emax) | Reference |
| μOR-δOR Heteromer | G protein activation | ~50 nM | Not specified | wikipedia.orgnih.gov |
| μOR | G protein activation | ~300 nM | Not specified | wikipedia.orgnih.gov |
| δOR | G protein activation | ~300 nM | Not specified | wikipedia.orgnih.gov |
| μOR-δOR Heteromer | β-arrestin recruitment | ~8 μM | 1197 ± 31% basal | wikipedia.orgnih.gov |
| μOR | β-arrestin recruitment | ~3 μM | Not specified | wikipedia.orgnih.gov |
| δOR | β-arrestin recruitment | ~3 μM | Not specified | wikipedia.orgnih.gov |
Note: Potency and efficacy values are approximate and derived from the cited sources. Specific experimental conditions may influence these values.
Data Table 2: Comparison of Antinociceptive Tolerance between this compound and Morphine
| Compound | Chronic Administration Outcome | Reference |
| This compound | Lesser antinociceptive tolerance | wikipedia.orgresearchgate.netctdbase.orgresearchgate.netwikidata.org |
| Morphine | Development of tolerance | wikipedia.orgresearchgate.netctdbase.orgresearchgate.netpnas.orgguidetopharmacology.orgwikipedia.orguni.luwikipedia.orgwikidata.orgwikipedia.orgnih.govnus.edu.sg |
Data Table 3: Select Side Effect Comparisons between this compound and Morphine
| Compound | Side Effect | Observation (vs. Morphine) | Reference |
| This compound | Diarrhea | Less severe | guidetopharmacology.orgwikipedia.org |
| This compound | Body weight loss | Less severe | guidetopharmacology.orgwikipedia.org |
| This compound | Naloxone-precipitated withdrawal signs (jumping, teeth chattering, paw tremor, whole body tremor) | Did not improve | guidetopharmacology.orgwikipedia.org |
| This compound | Physical dependence | Less | guidetopharmacology.orgnih.gov |
| This compound | Acute locomotor activity | Similar | guidetopharmacology.orgnih.gov |
| This compound | Psychomotor sensitization | Similar | guidetopharmacology.orgnih.gov |
Q & A
Q. Advanced Research Focus
- Brain Region-Specific Profiling : Use conditional knockout models or region-specific microinjections to assess MOR-DOR heteromer distribution. For example, this compound blocks reinstatement in reward-related regions (e.g., nucleus accumbens) but lacks efficacy in withdrawal-associated areas (e.g., locus coeruleus) due to heteromer variability .
- Behavioral and Molecular Correlation : Pair CPP reinstatement assays with immunohistochemistry to quantify heteromer levels in specific brain regions post-abstinence. Increased MOR-DOR coexpression in reward circuits post-morphine treatment may explain this compound’s selective effects .
How should researchers design experiments to quantify the co-localization of this compound-activated receptors with lysosomal markers like LAMP1?
Q. Advanced Research Focus
- Immunofluorescence Protocols : Co-stain primary neuronal cultures with anti-LAMP1 antibodies and fluorescent receptor tags. Use high-resolution confocal imaging to capture subcellular localization .
- Colocalization Analysis : Calculate Manders’ overlap coefficient (e.g., using ImageJ) to quantify receptor-LAMP1 overlap. In this compound-treated cells, >60% of μ-mCherry and δ-eGFP colocalize with LAMP1, compared to <10% under basal conditions .
- Statistical Validation : Apply two-way ANOVA to confirm treatment effects (e.g., F(1,49) = 62.70; p < 0.0001 for this compound-induced colocalization) and Tukey’s post hoc tests for receptor-specific differences .
What methodological considerations are critical when analyzing this compound’s partial agonist activity and its implications for reduced physical dependence compared to morphine?
Q. Advanced Research Focus
- Receptor Phosphorylation Assays : Use phospho-specific antibodies (e.g., anti-pMOR) to compare this compound and morphine-induced receptor desensitization. This compound’s partial agonism results in lower phosphorylation, reducing downstream tolerance .
- Withdrawal Symptom Profiling : Monitor somatic signs (e.g., jumps, paw tremors) after naloxone challenge. This compound-treated mice exhibit milder withdrawal (p < 0.05 vs. morphine), attributed to its biased signaling and heteromer-selective internalization .
How can researchers address variability in MOR-DOR heteromer detection across experimental models (e.g., cell lines vs. primary neurons)?
Q. Advanced Research Focus
- Model-Specific Controls : Validate heteromer presence using proximity ligation assays (PLA) or FRET in primary cultures. Basal heteromer levels may differ between cell lines and native neurons, affecting this compound’s efficacy .
- Dose-Response Optimization : Test this compound concentrations (e.g., 100–800 nM) to identify thresholds for heteromer-specific internalization. Higher doses (>400 nM) saturate colocalization with LAMP1, indicating concentration-dependent trafficking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
